Cas no 1681019-86-2 (Azetidin-3-yl(3,3-difluoroazetidin-1-yl)methanone)

Azetidin-3-yl(3,3-difluoroazetidin-1-yl)methanone is a bifunctional azetidine-based building block with potential applications in medicinal chemistry and drug discovery. Its structure features both an azetidin-3-yl group and a 3,3-difluoroazetidine moiety linked by a carbonyl bridge, offering versatility in synthetic modifications. The presence of fluorine atoms enhances metabolic stability and bioavailability, while the strained azetidine rings contribute to conformational rigidity, which can improve target binding affinity. This compound is particularly valuable for the development of protease inhibitors, kinase modulators, and other biologically active small molecules. Its well-defined stereochemistry and functional group compatibility make it a useful intermediate in the synthesis of complex pharmacophores.
Azetidin-3-yl(3,3-difluoroazetidin-1-yl)methanone structure
1681019-86-2 structure
Product Name:Azetidin-3-yl(3,3-difluoroazetidin-1-yl)methanone
CAS No:1681019-86-2
MF:C7H10F2N2O
MW:176.163908481598
CID:4776364
Update Time:2025-10-31

Azetidin-3-yl(3,3-difluoroazetidin-1-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • azetidin-3-yl(3,3-difluoroazetidin-1-yl)methanone
    • N1CC(C1)C(=O)N1CC(C1)(F)F
    • Azetidin-3-yl(3,3-difluoroazetidin-1-yl)methanone
    • Inchi: 1S/C7H10F2N2O/c8-7(9)3-11(4-7)6(12)5-1-10-2-5/h5,10H,1-4H2
    • InChI Key: CLOVKMVCWWKEHT-UHFFFAOYSA-N
    • SMILES: FC1(CN(C(C2CNC2)=O)C1)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 208
  • XLogP3: -0.5
  • Topological Polar Surface Area: 32.299

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A283751-100mg
Azetidin-3-yl(3,3-difluoroazetidin-1-yl)methanone
1681019-86-2
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$ 95.00 2022-06-08
TRC
A283751-500mg
Azetidin-3-yl(3,3-difluoroazetidin-1-yl)methanone
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$ 365.00 2022-06-08
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$ 570.00 2022-06-08
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F1907-4319-0.25g
azetidin-3-yl(3,3-difluoroazetidin-1-yl)methanone
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F1907-4319-0.5g
azetidin-3-yl(3,3-difluoroazetidin-1-yl)methanone
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azetidin-3-yl(3,3-difluoroazetidin-1-yl)methanone
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F1907-4319-2.5g
azetidin-3-yl(3,3-difluoroazetidin-1-yl)methanone
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azetidin-3-yl(3,3-difluoroazetidin-1-yl)methanone
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Additional information on Azetidin-3-yl(3,3-difluoroazetidin-1-yl)methanone

Introduction to Azetidin-3-yl(3,3-difluoroazetidin-1-yl)methanone (CAS No. 1681019-86-2)

Azetidin-3-yl(3,3-difluoroazetidin-1-yl)methanone is a structurally intriguing compound that has garnered significant attention in the field of medicinal chemistry due to its unique scaffold and potential biological activities. With the CAS number 1681019-86-2, this molecule represents a fusion of two azetidine rings connected via a ketone group, featuring a 3,3-difluoro substitution on one of the azetidine rings. Such structural motifs are of particular interest because they can exhibit a range of pharmacological properties, making them valuable candidates for further investigation in drug discovery and development.

The presence of the ketone group in Azetidin-3-yl(3,3-difluoroazetidin-1-yl)methanone introduces a polar moiety that can interact with biological targets through hydrogen bonding or other non-covalent interactions. Additionally, the 3,3-difluoro substitution on the second azetidine ring introduces fluorine atoms, which are well-known for their ability to modulate metabolic stability, binding affinity, and pharmacokinetic properties of molecules. These features make this compound an attractive scaffold for designing novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential interactions of Azetidin-3-yl(3,3-difluoroazetidin-1-yl)methanone with various biological targets. Studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors, which are implicated in various diseases. For instance, preliminary computational studies have indicated that the molecule could interact with enzymes involved in metabolic pathways or with receptors mediating inflammatory responses. These findings align with the growing interest in designing molecules with dual or multi-target interactions, as such compounds often exhibit enhanced therapeutic efficacy and reduced side effects.

The synthesis of Azetidin-3-yl(3,3-difluoroazetidin-1-yl)methanone presents both challenges and opportunities for synthetic chemists. The construction of the two azetidine rings necessitates careful selection of reaction conditions and reagents to ensure high yield and purity. Additionally, the introduction of the 3,3-difluoro substituent requires specialized synthetic methodologies to achieve regioselectivity and functional group compatibility. However, recent innovations in fluorochemistry have provided new tools for constructing fluorinated heterocycles, which could facilitate the synthesis of this compound more efficiently.

In terms of biological evaluation, Azetidin-3-yl(3,3-difluoroazetidin-1-yl)methanone has been tested in several in vitro assays to assess its potential therapeutic applications. Initial results have shown promising activity against certain bacterial strains, suggesting its utility as a lead compound for developing novel antimicrobial agents. Furthermore, its structural features may also make it a viable candidate for treating inflammatory diseases or cancer by modulating key signaling pathways. These preliminary findings underscore the importance of exploring structurally diverse molecules like Azetidin-3-yl(3,3-difluoroazetidin-1-yl)methanone in drug discovery efforts.

The future direction of research on Azetidin-3-yl(3,3-difluoroazetidin-1-yl)methanone will likely focus on optimizing its chemical structure to enhance its biological activity and pharmacokinetic properties. This could involve modifications such as altering substituents on the azetidine rings or introducing additional functional groups to improve solubility or metabolic stability. Additionally, exploring its mechanism of action will be crucial for understanding how it interacts with biological targets and for guiding further drug development efforts.

Collaborations between synthetic chemists and biologists will be essential to fully realize the potential of Azetidin-3-yl(3,3-difluoroazetidin-1-yl)methanone as a therapeutic agent. By combining expertise in organic synthesis with knowledge of biological systems, researchers can rapidly identify promising derivatives and assess their efficacy in preclinical models. Such interdisciplinary approaches are increasingly recognized as key to accelerating the discovery and development of new medicines.

In conclusion,Azetidin-3-ylylidene-(S)-N-(2-(trifluoromethyl)pyrrolidin-l)-carboxamide, is a structurally complex molecule with significant potential for further exploration in medicinal chemistry. Its unique scaffold and functional groups make it an attractive candidate for developing novel therapeutic agents targeting various diseases. As research continues to uncover new biological activities and synthetic strategies for this compound,Azetidin-ylylidene-(S)-N-(2-(trifluoromethyl)pyrrolidine-l)-carboxamide, it is likely to play an important role in future drug discovery efforts.

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